Vertical Ionization Energy: trans-2,3-Bis(TMS)oxirane vs. 2-(Trimethylsilyl)oxirane — A 0.60 eV Difference in the Silicon β-Effect
In a direct head-to-head photoelectron spectroscopic study, trans-2,3-bis(trimethylsilyl)oxirane (target) exhibits a vertical ionization energy (IE) of 9.07 ± 0.05 eV, compared to 9.67 ± 0.05 eV for the mono-substituted analog 2-(trimethylsilyl)oxirane (CAS 16722-09-1), measured under identical experimental conditions [1][2]. The 0.60 eV lowering reflects the additive contribution of a second β-silyl substituent to the silicon hyperconjugative effect, providing quantifiable evidence that the trans-2,3-disubstituted compound possesses measurably greater electron-donating capability than the mono-TMS analog.
| Evidence Dimension | Vertical ionization energy (IE, eV) |
|---|---|
| Target Compound Data | 9.07 ± 0.05 eV |
| Comparator Or Baseline | 2-(Trimethylsilyl)oxirane (CAS 16722-09-1): 9.67 ± 0.05 eV |
| Quantified Difference | ΔIE = –0.60 eV (target exhibits lower IE; more readily ionized) |
| Conditions | Gas-phase photoelectron (PE) spectroscopy; vertical values. Block, Yencha, et al., J. Am. Chem. Soc. 1988. |
Why This Matters
A lower ionization energy directly impacts redox behavior, charge-transfer complex formation, and radical cation stability—critical for users selecting an epoxysilane for electron-transfer or photoredox applications where the second TMS group provides a quantifiable advantage.
- [1] NIST Chemistry WebBook. Oxirane, 2,3-di(trimethylsilyl)-. IE = 9.07 ± 0.05 eV. Data from Block, Yencha, et al., 1988. View Source
- [2] NIST Chemistry WebBook. Oxirane, 2-trimethylsilyl- (CAS 16722-09-1). IE = 9.67 ± 0.05 eV. Data from Block, Yencha, et al., 1988. View Source
